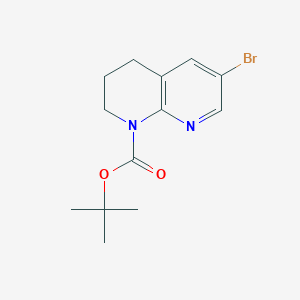
5-Ethynyl-1,2,3-trimethoxybenzene
Descripción general
Descripción
5-Ethynyl-1,2,3-trimethoxybenzene, also known as ETMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, materials science, and organic chemistry. ETMB is a highly reactive compound that contains a triple bond between the ethynyl group and the benzene ring, making it an excellent candidate for various chemical reactions.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Chalcone Analogs
5-Ethynyl-1,2,3-trimethoxybenzene: is used in the synthesis of chalcone 1,2,3-triazole analogs, which exhibit significant cytotoxic activities . These compounds are synthesized through Huisgen azide–alkyne cycloaddition, yielding a series of analogs that have been tested for their effectiveness against A549 lung cancer cells. The cytotoxic studies suggest that some analogs demonstrate moderate to good activities, making them potential candidates for anticancer agents .
Pharmaceutical Research
In pharmaceutical research, 5-Ethynyl-1,2,3-trimethoxybenzene serves as a precursor for developing various biologically active compounds. Its structural motifs are crucial for assembling heterocyclic skeletons that exhibit a range of biological functions, including antitumor, antibacterial, and antifungal activities .
Organic Synthesis
This compound is an important intermediate in organic synthesis. It provides a versatile ethynyl group that can undergo further chemical transformations, enabling the creation of a wide array of organic molecules with potential applications in drug development and material science .
Analytical Chemistry
5-Ethynyl-1,2,3-trimethoxybenzene: can be used in analytical chemistry for the development of analytical standards and reagents. Its well-defined structure and properties make it suitable for use in NMR, HPLC, LC-MS, and UPLC, aiding in the analysis and identification of complex organic compounds .
Cancer Treatment Research
The compound’s derivatives have shown promise in cancer treatment research. By acting as a core unit for pharmaceutical and biological actions, its derivatives can be designed to target specific cancer cell lines, offering a pathway to more effective and selective cancer therapies .
Material Science
In material science, 5-Ethynyl-1,2,3-trimethoxybenzene can contribute to the development of new materials with unique properties. Its molecular structure allows for the creation of polymers and composites with potential applications in electronics, coatings, and nanotechnology .
Mecanismo De Acción
Target of Action
5-Ethynyl-1,2,3-trimethoxybenzene has been found to have cytotoxic activity against the A549 lung cancer cells . The primary targets of this compound are therefore likely to be cellular components involved in the growth and proliferation of these cancer cells.
Mode of Action
It has been suggested that it may interact with its targets in a way that inhibits the growth and proliferation of cancer cells
Biochemical Pathways
Given its cytotoxic activity, it is likely that it impacts pathways related to cell growth and proliferation .
Result of Action
The primary result of the action of 5-Ethynyl-1,2,3-trimethoxybenzene is a reduction in the viability of A549 lung cancer cells . Some analogs of this compound have shown moderate to good cytotoxic activities, with IC50 values in the range of 65.05 ± 1.12 to 71.56 ± 1.29 µM .
Propiedades
IUPAC Name |
5-ethynyl-1,2,3-trimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-5-8-6-9(12-2)11(14-4)10(7-8)13-3/h1,6-7H,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZJQFRCCCDJLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474064 | |
| Record name | 5-Ethynyl-1,2,3-trimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethynyl-1,2,3-trimethoxybenzene | |
CAS RN |
53560-33-1 | |
| Record name | 5-Ethynyl-1,2,3-trimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-Methylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1610030.png)

